3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide

Molecular design Drug-likeness Physicochemical differentiation

3,4-Difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide (CAS 2034246-93-8; molecular formula C₁₈H₁₈F₂N₂O₂; MW 332.35 g·mol⁻¹) is a synthetic small-molecule benzamide derivative characterized by a 3,4-difluorophenyl ring linked via an amide bond to a chiral (oxan-4-yl)(pyridin-3-yl)methanamine scaffold. The compound belongs to a family of N-heteroaryl benzamides that have been explored as modulators of ion channels, epigenetic enzymes, and kinases.

Molecular Formula C18H18F2N2O2
Molecular Weight 332.351
CAS No. 2034246-93-8
Cat. No. B2924533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide
CAS2034246-93-8
Molecular FormulaC18H18F2N2O2
Molecular Weight332.351
Structural Identifiers
SMILESC1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H18F2N2O2/c19-15-4-3-13(10-16(15)20)18(23)22-17(12-5-8-24-9-6-12)14-2-1-7-21-11-14/h1-4,7,10-12,17H,5-6,8-9H2,(H,22,23)
InChIKeyCOLZHPPNVUYUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide – Compound Identity and Chemical Class


3,4-Difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide (CAS 2034246-93-8; molecular formula C₁₈H₁₈F₂N₂O₂; MW 332.35 g·mol⁻¹) is a synthetic small-molecule benzamide derivative characterized by a 3,4-difluorophenyl ring linked via an amide bond to a chiral (oxan-4-yl)(pyridin-3-yl)methanamine scaffold [1]. The compound belongs to a family of N-heteroaryl benzamides that have been explored as modulators of ion channels, epigenetic enzymes, and kinases. The simultaneous presence of the tetrahydropyran (oxane) and pyridine rings on the same methine carbon creates a stereogenic center, a structural feature that distinguishes it from simpler N-pyridyl benzamides such as ICA-27243 (N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide) and from N-(oxan-4-yl)methyl benzamides lacking the pyridine moiety.

Why 3,4-Difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide Cannot Be Replaced by Generic N-Pyridyl Benzamides


In-class benzamides such as N-(pyridin-3-yl)-3,4-difluorobenzamide (aldosterone synthase IC₅₀ = 53.5 nM) and ICA-27243 (KCNQ2/Q3 EC₅₀ = 0.38 µM) display well-characterized pharmacology driven by the 3,4-difluorobenzamide warhead and the pyridine ring [1][2]. However, the introduction of a tetrahydropyran ring on the methine linker—as in the target compound—alters both molecular shape (globularity, fraction Csp³) and hydrogen-bonding capacity, potentially re-steering target selectivity, metabolic stability, and CNS penetration [3]. Generic substitution with a compound missing the oxane moiety (e.g., ICA-27243 or plain N-(pyridin-3-yl)-3,4-difluorobenzamide) fails to recapitulate the same three-dimensional pharmacophore, making interchange impossible without re-validation of potency, selectivity, and ADME properties.

Quantitative Comparative Evidence for 3,4-Difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide – Key Differentiation Dimensions


Molecular Shape and Fraction Csp³ Relative to Flat N-Pyridyl Benzamides

The target compound contains a tetrahydropyran ring attached to the methine linker, increasing the fraction of sp³-hybridized carbons (Fsp³) to 0.44 versus 0.17 for N-(pyridin-3-yl)-3,4-difluorobenzamide. Higher Fsp³ correlates with improved aqueous solubility and reduced promiscuity, a key parameter for lead optimization [1]. No direct experimental solubility comparison exists in the public domain; this represents a class-level structural inference.

Molecular design Drug-likeness Physicochemical differentiation

Predicted Hydrogen-Bond Donor/Acceptor Capacity Versus ICA-27243

ICA-27243 (N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide) possesses only one hydrogen-bond donor (amide NH) and two acceptors (amide carbonyl, pyridine N). The target compound adds a tetrahydropyran oxygen, increasing the H-bond acceptor count to 3 while keeping the donor count at 1. This alters the molecular recognition profile for targets such as KCNQ2/Q3 potassium channels, where ICA-27243 exhibits an EC₅₀ of 0.38 μM [1]. No direct competitive binding data for the target compound at KCNQ2/Q3 have been published; the differentiation is inferred from pharmacophore features.

Pharmacophore modeling KCNQ channel modulation Structure-activity relationship

Chiral Center and Enantiomeric Complexity Compared to Achiral N-Pyridyl Benzamides

The methine carbon connecting the oxane and pyridine rings in the target compound is a chiral center (one stereogenic center), yielding a pair of enantiomers. In contrast, ICA-27243 and N-(pyridin-3-yl)-3,4-difluorobenzamide are achiral. Chirality introduces the potential for enantioselective biological activity, a phenomenon documented for related benzamide-based kinase inhibitors where (R)- and (S)-enantiomers show 5- to 50-fold differences in IC₅₀ values [1]. No enantiomer-specific biological data exist for the target compound; this evidence is extrapolated from the broader class of chiral benzamides.

Stereochemistry Chiral resolution Enantioselective pharmacology

Predicted Physicochemical Property Differentiation from Closest Structural Analogs

Computationally predicted LogP (ALogP) for the target compound is approximately 2.0, compared to ~2.3 for ICA-27243 and ~2.5 for N-(pyridin-3-yl)-3,4-difluorobenzamide [1]. The modest reduction in lipophilicity, attributable to the oxane oxygen, may translate into lower hERG liability and reduced phospholipidosis risk—liabilities that contributed to the discontinuation of ICA-27243 due to toxicity upon repeated dosing in rodent models [2]. These predictions are from in silico tools (e.g., XLogP3) and have not been experimentally validated for the target compound.

ADME prediction Lipophilicity Permeability

Recommended Application Scenarios for 3,4-Difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide Based on Quantitative Differentiation Evidence


Selectivity Profiling Against KCNQ2/Q3 Potassium Channels Using ICA-27243 as Reference

The target compound can serve as a structurally differentiated probe to evaluate whether the addition of a tetrahydropyran H-bond acceptor redirects activity away from KCNQ2/Q3 channels. In patch-clamp electrophysiology assays (CHO cells expressing KCNQ2/Q3 heteromultimers), ICA-27243 exhibits an EC₅₀ of 0.38 μM [1]. Testing the target compound in the same assay quantifies the selectivity shift imparted by the oxane moiety, directly informing structure-activity relationships (SAR) for ion channel-targeted benzamides.

Enantioselective Kinase or Epigenetic Target Screening Panels

The presence of a single chiral center distinguishes the target compound from achiral benzamide analogs. Researchers can procure enantiopure batches (if available from custom synthesis vendors) and screen against broad kinase panels (e.g., DiscoverX scanMAX) or bromodomain assays to quantify enantiomer-dependent IC₅₀ differences. Such data can establish composition-of-matter intellectual property and inform lead optimization for targets where stereochemistry governs potency [1].

In Vitro ADME and Safety De-Risking Relative to ICA-27243

ICA-27243 was discontinued due to toxicity upon repeated dosing in rodent epilepsy models [1]. The target compound's lower predicted LogP (Δ ≈ −0.3) and higher Fsp³ (0.44 vs. 0.17) suggest a potentially improved safety profile. In vitro assessments—microsomal stability (human/mouse liver microsomes), hERG patch-clamp (IC₅₀), and CYP450 inhibition (fluorometric assays)—can be conducted head-to-head with ICA-27243 to quantify any ADME or safety differentiation, supporting go/no-go procurement decisions for in vivo studies.

Structure-Guided Optimization of Benzamide-Based Epigenetic Probes

3,4-Difluoro-N-(pyridin-3-yl)benzamide inhibits aldosterone synthase (CYP11B2) with an IC₅₀ of 53.5 nM [1]. The target compound, bearing an additional oxane ring, can be evaluated in CYP11B1/B2 inhibition assays and class I/II HDAC panels to determine whether the modified scaffold retains or redirects epigenetic enzyme inhibition. Quantitative comparison against the simpler N-pyridyl benzamide provides direct SAR for the linker region, informing the design of subtype-selective epigenetic chemical probes.

Quote Request

Request a Quote for 3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.